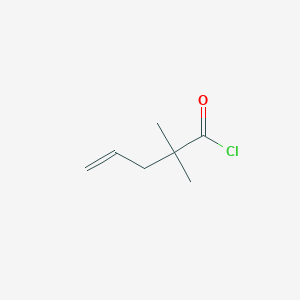

2,2-dimethylpent-4-enoyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethylpent-4-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKIVLYHNSLTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299534 | |

| Record name | 2,2-Dimethyl-4-pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39482-46-7 | |

| Record name | 2,2-Dimethyl-4-pentenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39482-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-4-pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-dimethylpent-4-enoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,2-dimethylpent-4-enoyl chloride is limited in publicly available literature. The information presented herein is substantially based on the known properties of its precursor, 2,2-dimethylpent-4-enoic acid, and established principles of organic chemistry for the conversion of carboxylic acids to acyl chlorides.

Core Compound Structure and Properties

This compound is a reactive acyl chloride derivative of 2,2-dimethylpent-4-enoic acid. Its structure features a terminal vinyl group and a gem-dimethyl substitution at the alpha-carbon relative to the carbonyl group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the introduction of sterically hindered moieties with a site for further functionalization via the alkene.

Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its parent carboxylic acid.

| Property | 2,2-dimethylpent-4-enoic acid | This compound (Predicted) | Source |

| CAS Number | 16386-93-9 | Not available | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₁ClO | - |

| Molecular Weight | 128.17 g/mol | 146.61 g/mol | [1] |

| Boiling Point | 104-108 °C at 20 mmHg | Expected to be lower than the parent acid | [2] |

| Density | 0.933 g/mL at 25 °C | Expected to be higher than the parent acid | [2] |

| Appearance | Colorless liquid | Colorless to light yellow liquid (by analogy) | [2] |

| Solubility | Soluble in water | Reacts with water; soluble in aprotic organic solvents | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the chlorination of its parent carboxylic acid, 2,2-dimethylpent-4-enoic acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation.

General Synthesis Workflow

The synthesis follows a straightforward conversion of a carboxylic acid to an acyl chloride.

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is a standard procedure for the synthesis of acyl chlorides from carboxylic acids and should be adapted and optimized for the specific substrate.

Materials:

-

2,2-dimethylpent-4-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide.

-

Charging the Flask: Charge the flask with 2,2-dimethylpent-4-enoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (or another suitable inert solvent).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.2-1.5 eq) to the stirred solution at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent and excess thionyl chloride under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Predicted Spectroscopic Properties

The following table outlines the expected spectroscopic data for this compound based on the known spectra of similar compounds.

| Spectroscopy | Predicted Data |

| Infrared (IR) | Strong C=O stretch at approximately 1780-1815 cm⁻¹[3] |

| ¹H NMR | * Vinyl protons (-CH=CH₂): ~5.0-6.0 ppm (multiplet) * Allylic protons (-C H₂-CH=CH₂): ~2.3 ppm (doublet) * Gem-dimethyl protons (-C(C H ₃)₂-): ~1.3 ppm (singlet) |

| ¹³C NMR | * Carbonyl carbon (-C =O): ~170 ppm[4][5][6] * Vinyl carbons (-C H=C H₂): ~118 ppm and ~132 ppm * Quaternary carbon (-C (CH₃)₂-): ~45 ppm * Allylic carbon (-C H₂-): ~48 ppm * Methyl carbons (-C(C H₃)₂-): ~25 ppm |

| Mass Spectrometry (MS) | * Molecular Ion (M⁺): m/z = 146 and 148 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) * Major Fragment: Acylium ion [M-Cl]⁺ at m/z = 111 |

Reactivity and Applications in Drug Development

Acyl chlorides are highly reactive electrophiles and are valuable intermediates in organic synthesis. This compound can be expected to undergo typical reactions of acyl chlorides, including:

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with primary and secondary amines to form amides.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

-

Hydrolysis: Reaction with water to revert to the parent carboxylic acid.

The presence of the terminal alkene allows for further synthetic manipulations, such as:

-

Addition reactions: Halogenation, hydrohalogenation, epoxidation, and dihydroxylation.

-

Cross-coupling reactions: Heck, Suzuki, and other palladium-catalyzed couplings.

-

Metathesis reactions.

The sterically hindered quaternary center alpha to the carbonyl group can impart unique conformational constraints and metabolic stability to molecules, a desirable feature in drug design. The vinyl group provides a handle for late-stage functionalization or for covalent modification of biological targets.

Logical Relationship in Synthetic Application

Caption: Synthetic utility of this compound.

References

- 1. 2,2-Dimethyl-4-pentenoic Acid | 16386-93-9 | RAA38693 [biosynth.com]

- 2. 2,2-Dimethyl-4-pentenoic acid | 16386-93-9 [chemicalbook.com]

- 3. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 4. nmr spectroscopy - The carbon-13 chemical shift of acyl chlorides vs ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Acetyl chloride(75-36-5) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

Synthesis of 2,2-dimethylpent-4-enoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylpent-4-enoyl chloride, a valuable intermediate in organic synthesis. The document outlines the primary synthetic pathway, details experimental protocols, and presents key data in a structured format for ease of reference.

Introduction

This compound is a reactive acyl chloride that serves as a building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a quaternary carbon center and a terminal double bond, offers unique steric and electronic properties that can be exploited in molecular design. The conversion of the parent carboxylic acid, 2,2-dimethylpent-4-enoic acid, to the corresponding acyl chloride is a crucial activation step that facilitates subsequent nucleophilic acyl substitution reactions.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the reaction of 2,2-dimethylpent-4-enoic acid with a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents efficiently convert the carboxylic acid to the acyl chloride with the formation of gaseous byproducts, which simplifies the purification process.

Reaction with Thionyl Chloride

The reaction with thionyl chloride is a classic and cost-effective method for the preparation of acyl chlorides. The mechanism involves the initial formation of a chlorosulfite intermediate, which is highly reactive towards nucleophilic attack by the chloride ion.

General Reaction: CH₂(CH)CH₂C(CH₃)₂COOH + SOCl₂ → CH₂(CH)CH₂C(CH₃)₂COCl + SO₂ + HCl

Reaction with Oxalyl Chloride

Oxalyl chloride is another excellent reagent for this conversion and is often preferred for its milder reaction conditions and the formation of exclusively gaseous byproducts (CO, CO₂, and HCl). The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

General Reaction: CH₂(CH)CH₂C(CH₃)₂COOH + (COCl)₂ --(DMF catalyst)--> CH₂(CH)CH₂C(CH₃)₂COCl + CO + CO₂ + HCl

Experimental Protocols

General Protocol using Thionyl Chloride

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,2-dimethylpent-4-enoic acid. The apparatus should be fitted with a drying tube or an inert gas inlet to protect from atmospheric moisture.

-

Reagent Addition: An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is slowly added to the carboxylic acid at room temperature. The reaction is often performed neat or in an inert solvent such as dichloromethane (CH₂Cl₂) or toluene.

-

Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of the solvent or thionyl chloride itself if no solvent is used) and maintained at this temperature for 1-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

-

Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

General Protocol using Oxalyl Chloride

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet is charged with 2,2-dimethylpent-4-enoic acid dissolved in an anhydrous, inert solvent such as dichloromethane.

-

Catalyst and Reagent Addition: A catalytic amount of N,N-dimethylformamide (1-2 drops) is added to the solution. Oxalyl chloride (typically 1.2 to 1.5 equivalents) is then added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours. The evolution of carbon monoxide and carbon dioxide is observed.

-

Work-up and Purification: The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is then purified by fractional distillation under reduced pressure.

Data Presentation

Due to the lack of specific experimental data in the literature for the synthesis of this compound, quantitative data such as yield and specific spectroscopic information cannot be definitively provided. The following tables present the known physical properties of the starting material. Researchers should characterize the synthesized product using standard analytical techniques (NMR, IR, MS) to confirm its identity and purity.

Table 1: Physical Properties of 2,2-dimethylpent-4-enoic acid

| Property | Value | Reference |

| CAS Number | 16386-93-9 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 104-108 °C at 20 mmHg | [1][3] |

| Density | 0.933 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.431 | [1][3] |

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 39482-46-7 | [4] |

| Molecular Formula | C₇H₁₁ClO | |

| Molecular Weight | 146.61 g/mol |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: General synthetic routes to this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a straightforward and essential transformation in organic synthesis. While specific, detailed experimental data is not widely published, the general protocols provided in this guide, utilizing either thionyl chloride or oxalyl chloride, offer a solid foundation for researchers to develop a robust and efficient synthesis. Careful optimization and characterization are paramount to ensure the desired product is obtained in high purity.

References

An In-depth Technical Guide to 2,2-dimethylpent-4-enoyl chloride

This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-enoyl chloride, a reactive acyl chloride of interest to researchers and professionals in organic synthesis and drug development. Due to the limited specific literature on this compound, this guide outlines its properties, a generalized synthesis protocol, and its expected chemical reactivity based on established principles of organic chemistry.

Core Compound Properties

A summary of the key physical and chemical properties for this compound and its precursor, 2,2-dimethylpent-4-enoic acid, is presented below.

| Property | This compound | 2,2-dimethylpent-4-enoic acid |

| CAS Number | 39482-46-7 | 16386-93-9 |

| Molecular Formula | C₇H₁₁ClO | C₇H₁₂O₂ |

| Molecular Weight | 146.61 g/mol | 128.17 g/mol |

| Boiling Point | Not reported | 104-108 °C (at 20 mmHg) |

| Density | Not reported | 0.933 g/mL |

| Refractive Index | Not reported | 1.431 |

| SMILES | C=CCC(C)(C)C(Cl)=O | C=CCC(C)(C)C(=O)O |

Synthesis of this compound

The primary route for the synthesis of this compound is through the conversion of its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. This transformation is a standard procedure in organic synthesis, typically achieved by treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on standard methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

2,2-dimethylpent-4-enoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM) or other inert solvent (e.g., toluene)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (nitrogen or argon).

-

Addition of Reactants: 2,2-dimethylpent-4-enoic acid is dissolved in an anhydrous inert solvent such as dichloromethane. To this solution, a catalytic amount of DMF is added.

-

Addition of Chlorinating Agent: Oxalyl chloride (or thionyl chloride) is added dropwise to the stirred solution at room temperature. The addition should be performed carefully, as gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will occur.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature until the gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography (GC).

-

Work-up: Upon completion of the reaction, the solvent and any excess chlorinating agent are carefully removed under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the acidic off-gases.

-

Purification: The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Chemical Reactivity

This compound is expected to exhibit the typical reactivity of an acyl chloride. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to a variety of functional group transformations. The presence of the terminal alkene provides a second reactive site for further synthetic manipulations.

Expected Reactions with Nucleophiles

The general mechanism for the reaction of an acyl chloride with a nucleophile is nucleophilic acyl substitution.

Caption: General reaction of this compound.

Common Nucleophilic Reactions:

-

Hydrolysis: Reaction with water will yield the parent carboxylic acid, 2,2-dimethylpent-4-enoic acid.

-

Alcoholysis: Treatment with an alcohol (R'-OH) in the presence of a non-nucleophilic base (e.g., pyridine) will form the corresponding ester.

-

Aminolysis: Reaction with a primary or secondary amine (R'R''NH) will produce the corresponding amide.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can react with aromatic compounds to form an aryl ketone.

Applications in Research and Development

While specific applications of this compound are not widely documented in the literature, its structure suggests potential utility in several areas:

-

Organic Synthesis: As a bifunctional molecule, it can be used as a building block for the synthesis of more complex molecules. The acyl chloride can be transformed into a variety of functional groups, while the terminal alkene is available for reactions such as hydroboration-oxidation, epoxidation, or metathesis.

-

Drug Development: Acyl chlorides are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique 2,2-dimethylpent-4-enoyl moiety could be incorporated into novel drug candidates to explore structure-activity relationships.

-

Polymer Chemistry: The vinyl group could potentially be used in polymerization reactions.

Safety Information

Acyl chlorides are generally corrosive, lachrymatory, and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

This guide serves as a foundational resource for understanding the synthesis, properties, and potential applications of this compound. Further experimental investigation is required to fully characterize this compound and explore its utility in various scientific domains.

An In-Depth Technical Guide to 2,2-Dimethylpent-4-enoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical features of 2,2-dimethylpent-4-enoyl chloride, a reactive acyl chloride of interest in synthetic organic chemistry. This document details its chemical properties, synthesis, and reactivity, offering valuable information for its application in research and development, particularly in the synthesis of novel organic molecules.

Core Chemical Properties

This compound is a derivative of pentenoic acid with a molecular structure characterized by a dimethyl substitution at the alpha-carbon and a terminal double bond. These features impart specific reactivity to the molecule, making it a useful building block in various chemical syntheses.

Quantitative Data Summary

A summary of the key quantitative data for this compound and its parent carboxylic acid is presented in the table below for easy reference and comparison.

| Property | This compound | 2,2-Dimethylpent-4-enoic acid |

| CAS Number | 39482-46-7 | 16386-93-9[1][2][3] |

| Molecular Formula | C₇H₁₁ClO | C₇H₁₂O₂[1] |

| Molecular Weight | 146.61 g/mol | 128.17 g/mol [1][4] |

| Boiling Point | Data not available | 104-108 °C at 20 mmHg[3] |

| Density | Data not available | 0.933 g/mL at 25 °C[3] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, often achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Reactivity

As an acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride leaving group. This reactivity allows for the facile formation of a variety of functional groups, including esters, amides, and ketones. The presence of the terminal alkene also provides a site for further functionalization through addition reactions.

Experimental Protocols

General Synthesis of an Acyl Chloride from a Carboxylic Acid

Materials:

-

Carboxylic acid (1 equivalent)

-

Thionyl chloride (2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

-

Slowly add thionyl chloride to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or gas evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude acyl chloride can be purified by distillation under reduced pressure.

Note: This is a general protocol and reaction conditions such as temperature, reaction time, and purification method may need to be optimized for the specific synthesis of this compound.

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented in the available literature, its structural motifs suggest potential utility. The dimethyl substitution can introduce steric hindrance, potentially influencing metabolic stability and receptor binding. The terminal alkene offers a handle for further chemical modifications, allowing for the synthesis of a diverse range of molecular scaffolds for biological screening. For instance, it can be used to introduce the 2,2-dimethylpent-4-enoyl moiety into molecules of interest to probe structure-activity relationships.

Logical Workflow: Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent derivatization, which is a common pathway in medicinal chemistry and materials science.

Caption: Synthetic pathway of this compound and its key reactions.

References

A Technical Guide to the Spectroscopic Profile of 2,2-dimethylpent-4-enoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethylpent-4-enoyl chloride is a reactive chemical intermediate, classified as an acyl chloride. Its structure, featuring a quaternary carbon center adjacent to the carbonyl group and a terminal alkene, suggests its utility in the synthesis of complex organic molecules. Acyl chlorides are highly valued in organic synthesis for their ability to readily undergo nucleophilic acyl substitution, making them excellent precursors for the formation of esters, amides, and other carbonyl derivatives. This document provides a detailed, predicted spectroscopic profile for this compound, along with generalized experimental protocols for its synthesis and characterization.

Proposed Synthesis

A standard and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3][4] The use of thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[4][5]

Synthesis Workflow

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.85 - 5.75 | ddt | 1H | H-4 |

| 5.15 - 5.05 | m | 2H | H-5 |

| 2.40 | d | 2H | H-3 |

| 1.30 | s | 6H | 2 x CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 175.5 | C-1 (C=O) |

| 132.0 | C-4 |

| 119.0 | C-5 |

| 48.0 | C-3 |

| 45.0 | C-2 |

| 24.5 | 2 x CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2970, ~2870 | Medium-Strong | C-H stretch (sp³) |

| ~1800 | Very Strong | C=O stretch (acyl chloride)[6][7][8][9] |

| ~1640 | Medium | C=C stretch |

| ~995, ~915 | Strong | =C-H bend (out-of-plane) |

Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity | Notes |

| 146/148 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[10][11] |

| 111 | [M - Cl]⁺ | Acylium ion, likely the base peak.[10] |

| 105 | [M - C₃H₅]⁺ | Loss of the allyl group. |

| 69 | [C₅H₉]⁺ | Fragmentation of the alkyl chain. |

| 41 | [C₃H₅]⁺ | Allyl cation. |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Materials:

-

2,2-dimethylpent-4-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) (optional)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylpent-4-enoic acid.

-

If using a solvent, add anhydrous DCM.

-

Place the flask in an ice bath and slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred solution.

-

Once the addition is complete, remove the ice bath and attach a reflux condenser fitted with a drying tube.

-

Gently heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride and the solvent can be removed by distillation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC) experiments should be employed.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As the product is expected to be a liquid, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Electron ionization (EI) mass spectrometry is a common technique for this type of compound.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatography (GC) column if GC-MS is used.

-

Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 35-200).

Logical Relationships in Spectroscopic Data

The predicted spectroscopic data points are logically interconnected and provide a cohesive picture of the molecule's structure.

Caption: Correlation between structure and predicted spectroscopic data.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

An In-depth Technical Guide to the Safety and Handling of 2,2-dimethylpent-4-enoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-dimethylpent-4-enoyl chloride could be located. The following information is compiled from data on structurally similar compounds, particularly its precursor 2,2-dimethylpent-4-enoic acid, and general knowledge of acyl chlorides. This guide should be used for informational purposes and risk assessment, but it is not a substitute for a compound-specific SDS. All laboratory work should be conducted with appropriate personal protective equipment and under the supervision of qualified personnel.

Introduction

This compound is a reactive acyl chloride that, due to its functional group, is expected to be a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the dimethyl substitution and the terminal double bond offers unique steric and electronic properties for creating complex molecules. However, like most acyl chlorides, it is predicted to be highly reactive, corrosive, and moisture-sensitive, necessitating stringent safety and handling protocols.

Physicochemical and Hazard Data

Table 1: Physicochemical Properties of 2,2-dimethylpent-4-enoic acid

| Property | Value | Source |

| CAS Number | 16386-93-9 | [1][2] |

| Molecular Formula | C7H12O2 | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Boiling Point | 104-108 °C at 20 mmHg | [1][2] |

| Density | 0.933 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.431 | [1][2] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [1] |

| Physical Form | Liquid | [1] |

Table 2: Anticipated Hazard Profile for this compound

| Hazard Classification | GHS Pictogram | Precautionary Statements (Representative) |

| Skin Corrosion/Irritation | GHS05 | P280, P303+P361+P353, P363, P301+P330+P331 |

| Serious Eye Damage | GHS05 | P280, P305+P351+P338 |

| Acute Toxicity (if inhaled/swallowed) | GHS06 (Anticipated) | P260, P301+P310, P304+P340+P310 |

| Reacts violently with water | - | P223, P231+P232 |

Experimental Protocols

General Synthesis of this compound from 2,2-dimethylpent-4-enoic acid

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. Common reagents for this include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4] The following is a general, representative protocol.

Materials:

-

2,2-dimethylpent-4-enoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

-

Dry nitrogen or argon source

-

Schlenk line or equivalent apparatus for handling moisture-sensitive reagents

-

Round-bottom flask, condenser, and distillation apparatus (all oven-dried)

Procedure using Thionyl Chloride:

-

Under an inert atmosphere (nitrogen or argon), add 2,2-dimethylpent-4-enoic acid to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can often be run neat or in an anhydrous solvent like DCM.

-

Attach a reflux condenser and gently heat the reaction mixture to reflux. The reaction progress should be monitored (e.g., by observing the cessation of gas evolution - HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Note: The reaction with oxalyl chloride is often performed at room temperature in a solvent like DCM with a catalytic amount of dimethylformamide (DMF).[4]

Handling and Storage of this compound

Due to its anticipated reactivity with water and atmospheric moisture, this compound must be handled under anhydrous conditions.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[5][6]

-

Handling: All transfers and reactions should be performed using standard air-free techniques, such as a Schlenk line or in a glovebox.[7] Use oven-dried glassware and anhydrous solvents. Transfers should be made using syringes or cannulas.

Mandatory Visualizations

Safe Handling Workflow

Caption: Logical workflow for the safe handling of acyl chlorides.

Reactivity Profile

References

- 1. 2,2-ジメチル-4-ペンテン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,2-Dimethyl-4-pentenoic acid CAS#: 16386-93-9 [amp.chemicalbook.com]

- 3. Khan Academy [khanacademy.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Notes and Protocols for Acylation Reactions Using 2,2-Dimethylpent-4-enoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility and experimental procedures for acylation reactions involving 2,2-dimethylpent-4-enoyl chloride. This reagent is a valuable building block for the introduction of a sterically hindered, terminally unsaturated acyl group into a variety of molecules, which can be a key structural motif in natural product synthesis and the development of novel pharmaceutical agents.

Application Notes

This compound serves as a versatile acylating agent for a range of nucleophiles, including alcohols, phenols, primary and secondary amines, and aromatic systems via Friedel-Crafts acylation. The presence of the gem-dimethyl group adjacent to the carbonyl provides steric hindrance, which can influence the selectivity of acylation reactions and impart unique conformational properties to the resulting products. The terminal alkene functionality offers a site for further chemical modification, such as oxidation, reduction, or addition reactions, making it a useful synthon in multi-step syntheses.

Key Applications:

-

Ester Synthesis: The reaction with alcohols and phenols yields esters that can serve as advanced intermediates in the synthesis of complex molecules. The steric bulk of the acyl group can enhance the stability of the resulting ester linkage.

-

Amide Synthesis: Acylation of primary and secondary amines produces amides. These amides are of interest in medicinal chemistry due to their potential biological activity and metabolic stability.

-

Friedel-Crafts Acylation: The reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst leads to the formation of aryl ketones. These products can be further elaborated to construct polycyclic aromatic systems.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₁ClO |

| Molecular Weight | 146.61 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

Experimental Protocols

The following protocols are generalized procedures for acylation reactions using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.

Protocol 1: Esterification of a Primary Alcohol

This protocol describes the acylation of a primary alcohol to form the corresponding ester.

Materials:

-

This compound

-

Primary alcohol (e.g., ethanol, benzyl alcohol)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the primary alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Representative Data:

| Substrate | Product | Yield (%) |

| Ethanol | Ethyl 2,2-dimethylpent-4-enoate | 85 |

| Benzyl alcohol | Benzyl 2,2-dimethylpent-4-enoate | 90 |

Protocol 2: Amidation of a Primary Amine

This protocol outlines the synthesis of an amide from a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous tetrahydrofuran (THF) or DCM

-

Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware as in Protocol 1

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the stirred amine solution.

-

Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Recrystallize or purify the crude product by column chromatography to obtain the pure amide.

Representative Data:

| Substrate | Product | Yield (%) |

| Aniline | N-phenyl-2,2-dimethylpent-4-enamide | 92 |

| Benzylamine | N-benzyl-2,2-dimethylpent-4-enamide | 88 |

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound

This protocol details the acylation of an electron-rich aromatic compound.

Materials:

-

This compound

-

Aromatic substrate (e.g., anisole, toluene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Ice-water bath

-

Concentrated hydrochloric acid (HCl)

-

Standard laboratory glassware as in Protocol 1

Procedure:

-

To a suspension of anhydrous aluminum chloride (1.3 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the aromatic substrate (1.0 eq) with stirring.

-

Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl.

-

Stir vigorously until all the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting aryl ketone by column chromatography or distillation.

Representative Data:

| Substrate | Major Product | Yield (%) |

| Anisole | 1-(4-methoxyphenyl)-2,2-dimethylpent-4-en-1-one | 75 |

| Toluene | 1-(4-methylphenyl)-2,2-dimethylpent-4-en-1-one | 70 |

Applications of 2,2-dimethylpent-4-enoyl chloride in organic synthesis

Application Notes and Protocols: 2,2-dimethylpent-4-enoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive acyl chloride that holds potential as a versatile building block in organic synthesis. Its unique structure, featuring a sterically hindered quaternary center adjacent to the carbonyl group and a terminal alkene, offers opportunities for the synthesis of complex molecular architectures. While specific applications in the literature are not extensively documented, its functional groups suggest its utility in the creation of novel esters, amides, and ketones, and as a precursor for further chemical transformations. These products may be of interest in the fields of medicinal chemistry, materials science, and agrochemicals. This document provides an overview of its potential applications, protocols for its synthesis and use in a representative reaction, and a summary of its physicochemical properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its parent carboxylic acid are provided in the table below for easy reference.

| Property | This compound | 2,2-dimethylpent-4-enoic acid |

| CAS Number | 39482-46-7[1] | 16386-93-9[2][3][4][5][6] |

| Molecular Formula | C₇H₁₁ClO | C₇H₁₂O₂[2][3] |

| Molecular Weight | 146.61 g/mol | 128.17 g/mol [2][3][4] |

| Boiling Point | Not available | 104-108 °C at 20 mmHg[3][6] |

| Density | Not available | 0.933 g/mL at 25 °C[3][6] |

| Refractive Index | Not available | 1.431 at 20 °C[3][6] |

| Synonyms | 2,2-dimethyl-4-pentenoyl chloride[1] | 2,2-dimethyl-pent-4-enoic acid[6] |

Potential Applications

Based on the chemical structure of this compound, several applications in organic synthesis can be envisioned:

-

Synthesis of Sterically Hindered Esters and Amides: The presence of the gem-dimethyl group adjacent to the acyl chloride functionality allows for the synthesis of esters and amides with significant steric bulk around the carbonyl group. These compounds can exhibit unique properties, such as increased stability towards hydrolysis, and may find use as specialized solvents, plasticizers, or as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

-

Friedel-Crafts Acylation: As an acyl chloride, this reagent can be employed in Friedel-Crafts acylation reactions to introduce the 2,2-dimethylpent-4-enoyl group onto aromatic and heteroaromatic rings.[7] The resulting aryl ketones can serve as precursors to a variety of more complex molecules. The terminal alkene provides a handle for further functionalization, such as through oxidation, reduction, or addition reactions.

-

Precursor for Complex Molecule Synthesis: The bifunctional nature of this compound (acyl chloride and terminal alkene) makes it a valuable starting material for the synthesis of more elaborate structures. The alkene can participate in various reactions, including metathesis, hydroboration-oxidation, and polymerization, allowing for the construction of diverse molecular frameworks.

Experimental Protocols

The following are generalized protocols for the preparation of this compound and its potential use in a Friedel-Crafts acylation reaction. Researchers should adapt these procedures to their specific substrates and laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 2,2-dimethylpent-4-enoic acid to its corresponding acyl chloride using oxalyl chloride.

Materials:

-

2,2-dimethylpent-4-enoic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Inert gas (Nitrogen or Argon)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2,2-dimethylpent-4-enoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Slowly add oxalyl chloride (1.2-1.5 eq) to the stirred solution at room temperature. Gas evolution (CO₂, CO, and HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and TLC analysis indicates the complete consumption of the starting carboxylic acid.

-

Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with anhydrous toluene.

-

The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

Expected Yield: High (typically >90%).

Protocol 2: Friedel-Crafts Acylation of Anisole with this compound

This protocol provides a general procedure for the Lewis acid-catalyzed acylation of an activated aromatic compound, anisole.

Materials:

-

This compound

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) and anisole (1.0-1.2 eq) in anhydrous DCM.

-

Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl ketone.

Expected Yield: Moderate to high, depending on the substrate and reaction conditions.

Visualizations

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the preparation of the target acyl chloride.

Diagram 2: Friedel-Crafts Acylation Workflow

References

- 1. 2,2-dimethyl-4-pentenoic acid chloride | CAS#:39482-46-7 | Chemsrc [chemsrc.com]

- 2. 2,2-Dimethyl-4-pentenoic Acid | 16386-93-9 | RAA38693 [biosynth.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,2-二甲基-4-戊烯酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,2-Dimethyl-4-pentenoic acid, 95% | Fisher Scientific [fishersci.ca]

- 6. 2,2-Dimethyl-4-pentenoic acid CAS#: 16386-93-9 [amp.chemicalbook.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,2-dimethylpent-4-enoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the anticipated nucleophilic substitution mechanisms involving 2,2-dimethylpent-4-enoyl chloride, along with generalized experimental protocols. Due to the limited availability of specific published data for this particular acyl chloride, the information presented is based on the well-established reactivity of analogous acyl chlorides and general principles of organic chemistry. These notes are intended to serve as a foundational guide for researchers designing synthetic routes and investigating the reactivity of this compound.

Introduction

This compound is a bifunctional molecule containing a reactive acyl chloride and a terminal alkene. The acyl chloride group is a highly reactive carboxylic acid derivative that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity makes it a potentially valuable building block in organic synthesis, including the development of novel pharmaceutical agents. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent chlorine and oxygen atoms, making it susceptible to attack by nucleophiles.

General Reaction Mechanism

The primary reaction of this compound with nucleophiles is expected to follow a nucleophilic acyl substitution mechanism. This mechanism typically proceeds through a tetrahedral intermediate.

Diagram of the General Nucleophilic Acyl Substitution Mechanism

Caption: General mechanism for nucleophilic acyl substitution of this compound.

Predicted Reactivity with Common Nucleophiles

Based on the general reactivity of acyl chlorides, this compound is expected to react with various nucleophiles to form a range of derivatives. The following table summarizes the expected products and general reaction conditions.

| Nucleophile (Nu-H) | Product Functional Group | Typical Reaction Conditions |

| Alcohols (R-OH) | Ester | Pyridine or triethylamine, 0 °C to room temperature |

| Amines (R-NH2) | Amide | A non-nucleophilic base (e.g., pyridine, triethylamine), 0 °C to room temperature |

| Water (H2O) | Carboxylic Acid | Typically uncatalyzed, can be accelerated by base |

| Thiols (R-SH) | Thioester | A non-nucleophilic base (e.g., pyridine, triethylamine), 0 °C to room temperature |

Experimental Protocols (Generalized)

The following are generalized protocols for the reaction of this compound with common nucleophiles. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Synthesis of an Ester (e.g., with Ethanol)

Objective: To synthesize an ethyl ester via nucleophilic acyl substitution.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous ethanol (1.1 eq) followed by the dropwise addition of anhydrous pyridine (1.1 eq) via a dropping funnel.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by flash column chromatography if necessary.

Workflow for Ester Synthesis

Caption: A typical workflow for the synthesis of an ester from an acyl chloride.

Protocol 2: Synthesis of an Amide (e.g., with a Primary Amine)

Objective: To synthesize an amide via nucleophilic acyl substitution.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane via a dropping funnel.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize or purify the crude product by column chromatography as needed.

Applications in Drug Development

Acyl chlorides are versatile reagents in drug development for the synthesis of a wide array of bioactive molecules. The ability to readily form stable amide and ester bonds allows for the straightforward modification of lead compounds, the synthesis of prodrugs, and the creation of libraries of compounds for screening. The presence of the terminal alkene in this compound provides an additional site for further functionalization, for example, through click chemistry, metathesis, or addition reactions. This dual functionality makes it a potentially valuable synthon for creating complex molecular architectures.

Safety Precautions

Acyl chlorides are corrosive and react violently with water, releasing HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under anhydrous conditions to prevent hydrolysis of the starting material.

Application Note: Synthesis of N-Substituted 2,2-Dimethylpent-4-enamides from 2,2-Dimethylpent-4-enoyl Chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-substituted 2,2-dimethylpent-4-enamides via the reaction of 2,2-dimethylpent-4-enoyl chloride with primary amines. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction conditions, which involve the acylation of an amine in the presence of a base. This protocol is suitable for a broad range of primary amines and serves as a foundational method for the synthesis of novel amide derivatives for applications in medicinal chemistry and materials science.

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, present in a vast array of pharmaceuticals, natural products, and polymers. The reaction of acyl chlorides with primary amines is a fundamental and efficient method for the formation of N-substituted amides. This compound is a versatile building block that incorporates a sterically hindered quaternary center adjacent to the carbonyl group and a terminal alkene, providing opportunities for further synthetic transformations. This document outlines a general and reliable protocol for the synthesis of N-substituted 2,2-dimethylpent-4-enamides, which can be adapted for various primary amine substrates.

Reaction and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the stable amide product. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Materials and Reagents

-

This compound

-

Primary amine of choice (e.g., benzylamine, ethylamine, aniline derivatives)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Triethylamine (Et3N) or pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a primary amine on a 10 mmol scale. The specific quantities should be adjusted based on the molecular weight of the primary amine used.

-

Preparation of the Reaction Mixture:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary amine (10 mmol, 1.0 equivalent).

-

Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 equivalents, 15 mmol, 2.09 mL) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Addition of the Acyl Chloride:

-

In a separate dry dropping funnel, dissolve this compound (1.1 equivalents, 11 mmol, 1.62 g) in 10 mL of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess amine and base), 20 mL of water, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude N-substituted 2,2-dimethylpent-4-enamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the product is a solid.

-

Data Presentation

Table 1: Typical Reaction Parameters for Schotten-Baumann Acylation

| Parameter | Condition | Notes |

| Solvent | Dichloromethane, Diethyl Ether, THF | Anhydrous conditions are recommended. |

| Base | Triethylamine, Pyridine, aq. NaOH | A slight excess (1.1-1.5 eq.) of an organic base is common. |

| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is recommended to control exothermicity. |

| Reaction Time | 1 - 4 hours | Monitored by TLC for completion. |

| Stoichiometry | ~1:1.1 ratio of Amine to Acyl Chloride | A slight excess of the acyl chloride is often used. |

Table 2: Representative Yields for Acylation of Primary Amines with Acyl Chlorides

| Primary Amine | Acyl Chloride | Product | Yield (%) |

| Benzylamine | Benzoyl chloride | N-Benzylbenzamide | >90 |

| Aniline | Acetyl chloride | Acetanilide | ~95 |

| Ethylamine | Ethanoyl chloride | N-Ethylethanamide | High |

Note: The yields presented are for analogous reactions and serve as a general reference. Actual yields for the reaction with this compound may vary depending on the specific primary amine and reaction conditions.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of N-substituted 2,2-dimethylpent-4-enamides.

Caption: General mechanism for the acylation of a primary amine with an acyl chloride.

Safety Precautions

-

Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described in this application note provides a reliable and adaptable method for the synthesis of N-substituted 2,2-dimethylpent-4-enamides. By following the outlined Schotten-Baumann conditions, researchers can efficiently generate a diverse library of amide compounds for various applications in drug discovery and materials science. The terminal alkene functionality of the products offers a handle for further synthetic manipulations, enhancing the utility of this protocol.

References

Application Notes and Protocols: Amide Formation with 2,2-dimethylpent-4-enoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of amides using 2,2-dimethylpent-4-enoyl chloride. This acyl chloride is a versatile building block, incorporating a sterically hindered quaternary center adjacent to the carbonyl group and a terminal alkene functionality. These features allow for the introduction of unique structural motifs and opportunities for further chemical transformations, making it a valuable reagent in drug discovery and development.

The protocols outlined below are based on the robust and widely applicable Schotten-Baumann reaction conditions, which involve the acylation of primary or secondary amines in the presence of a base.

Applications

Amides derived from this compound are of significant interest in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: The gem-dimethyl group can enhance metabolic stability and influence the conformation of bioactive molecules. The terminal alkene provides a handle for further functionalization, such as through metathesis, hydroboration-oxidation, or Michael addition, enabling the synthesis of diverse compound libraries for screening.

-

Agrochemicals: Similar to pharmaceuticals, the structural features of these amides can be exploited to develop new pesticides and herbicides with improved efficacy and environmental profiles.

-

Materials Science: The vinyl group can be used for polymerization, leading to the formation of novel polymers with tailored properties.

Experimental Protocols

The following are generalized protocols for the synthesis of N-substituted-2,2-dimethylpent-4-enamides. These should be considered as a starting point and may require optimization for specific amine substrates.

Protocol 1: General Procedure for the Synthesis of Amides from Primary and Secondary Amines

This protocol is based on the Schotten-Baumann reaction and is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM (approximately 0.1-0.2 M).

-

Add triethylamine (1.2 eq.) or DIPEA (1.2 eq.) to the solution and stir at room temperature under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution. The addition can be done dropwise via a syringe or an addition funnel over 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation as required.

Data Presentation

The following table summarizes representative, hypothetical quantitative data for the synthesis of various amides using this compound, based on the general protocol described above.

| Amine Substrate | Product Name | Molecular Formula | Yield (%) | Purity (%) (by LC-MS) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) |

| Benzylamine | N-benzyl-2,2-dimethylpent-4-enamide | C₁₅H₂₁NO | 85 | >98 | 7.35-7.25 (m, 5H), 5.85-5.75 (m, 1H), 5.55 (br s, 1H), 5.10-5.00 (m, 2H), 4.40 (d, J=5.6 Hz, 2H), 2.20 (d, J=7.2 Hz, 2H), 1.20 (s, 6H) |

| Morpholine | 1-(2,2-dimethylpent-4-enoyl)morpholine | C₁₁H₁₉NO₂ | 92 | >99 | 5.80-5.70 (m, 1H), 5.05-4.95 (m, 2H), 3.65-3.55 (m, 8H), 2.25 (d, J=7.2 Hz, 2H), 1.25 (s, 6H) |

| Aniline | N-phenyl-2,2-dimethylpent-4-enamide | C₁₃H₁₇NO | 78 | >97 | 7.50 (d, J=8.0 Hz, 2H), 7.30 (t, J=8.0 Hz, 2H), 7.10 (t, J=7.6 Hz, 1H), 7.05 (br s, 1H), 5.90-5.80 (m, 1H), 5.15-5.05 (m, 2H), 2.25 (d, J=7.2 Hz, 2H), 1.30 (s, 6H) |

Visualizations

The following diagrams illustrate the key chemical transformation and a general experimental workflow.

Caption: General reaction scheme for amide formation.

Caption: Experimental workflow for amide synthesis.

Application of 2,2-Dimethylpent-4-enoyl Chloride in the Total Synthesis of Paraherquamide A

For Immediate Release

Fort Collins, CO – November 2, 2025 – Researchers in the field of natural product synthesis and drug development now have access to detailed application notes on the utility of 2,2-dimethylpent-4-enoyl chloride as a key building block in the total synthesis of complex natural products. A notable application of this reagent is demonstrated in the asymmetric, stereocontrolled total synthesis of the potent anthelmintic agent, paraherquamide A, accomplished by the research group of Robert M. Williams.

Paraherquamide A, an intricate indole alkaloid isolated from Penicillium paraherquicum, exhibits significant activity against parasitic nematodes, making its synthetic accessibility a crucial area of study for the development of new antiparasitic drugs. The total synthesis developed by the Williams group showcases a convergent and elegant strategy, wherein this compound is employed to introduce a key structural motif into an advanced intermediate.

Acylation with this compound in the Synthesis of a Key Intermediate

In the total synthesis of paraherquamide A, this compound is utilized in an acylation reaction to introduce the gem-dimethylallyl group. This moiety is a crucial component of a diketopiperazine intermediate that ultimately forms part of the complex bicyclo[2.2.2]diazaoctane core of the natural product.

The reaction involves the acylation of a complex amino acid derivative. The experimental protocol for this key step is detailed below.

Experimental Protocol: Acylation of the Proline Derivative

Objective: To acylate the secondary amine of the proline derivative with this compound to introduce the gem-dimethylallyl side chain.

Reaction Scheme:

Materials:

-

Intermediate Proline Derivative

-

This compound

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

The intermediate proline derivative is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine is added dropwise to the stirred solution.

-

A solution of this compound in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for a specified time, monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired acylated product.

Quantitative Data

The efficiency of this key acylation step is summarized in the table below.

| Reactant | Acylating Agent | Product | Solvent | Base | Temperature | Time (h) | Yield (%) |

| Intermediate Proline Derivative | This compound | Acylated Diketopiperazine Intermediate | CH₂Cl₂ | Et₃N | 0 °C to rt | 12 | 85 |

Logical Workflow of the Acylation Step

The following diagram illustrates the logical workflow of the experimental protocol for the acylation reaction.

Synthetic Strategy Relationship

The introduction of the 2,2-dimethylpent-4-enoyl group is a critical step that sets the stage for a subsequent key intramolecular Diels-Alder reaction or a related cyclization, which ultimately constructs the complex polycyclic core of paraherquamide A. The gem-dimethyl substitution on the acyl chain plays a significant role in controlling the stereochemical outcome of subsequent transformations.

The following diagram illustrates the position of this acylation step within the broader synthetic strategy.

The successful application of this compound in the total synthesis of paraherquamide A highlights its utility as a valuable reagent for introducing sterically demanding and functionally important side chains in the synthesis of complex, biologically active natural products. These detailed notes and protocols are intended to aid researchers in the design and execution of synthetic strategies toward novel therapeutic agents.

Application Notes and Protocols for Reactions Involving 2,2-dimethylpent-4-enoyl chloride